9,10-Bis(tetradecyloxy)anthracene is an organic compound belonging to the anthracene family, characterized by the presence of two tetradecyloxy substituents at the 9 and 10 positions of the anthracene backbone. Its chemical formula is , indicating a relatively high molecular weight due to the long alkyl chains. This compound exhibits unique properties, including luminescence and potential liquid crystalline behavior, making it of interest in various fields such as materials science and organic electronics.
The synthesis of 9,10-bis(tetradecyloxy)anthracene typically involves multi-step organic reactions:
9,10-Bis(tetradecyloxy)anthracene has several applications:
Research into the interactions of 9,10-bis(tetradecyloxy)anthracene with various solvents and materials has shown that:
Several compounds share structural similarities with 9,10-bis(tetradecyloxy)anthracene. These include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 9,10-Bis(phenylethynyl)anthracene | Known for strong luminescence and rigidity. | |
| 9,10-Bis(octyloxy)anthracene | Exhibits liquid crystalline behavior. | |
| 9,10-Bis(chloromethyl)anthracene | Useful in synthesizing various derivatives. |
The uniqueness of 9,10-bis(tetradecyloxy)anthracene lies in its long tetradecyl chains which enhance solubility in organic solvents and potentially improve its performance in electronic applications compared to shorter alkyl chain counterparts. Additionally, its specific interactions with solvents and resultant optical properties make it particularly interesting for research in organic materials.
The synthesis of 9,10-bis(tetradecyloxy)anthracene typically involves sequential functionalization of the anthracene core. A prominent approach involves cobalt-catalyzed [2 + 2 + 2] cyclotrimerization of alkynes, followed by oxidation and alkoxy group introduction. For instance, Bunz and Freudenberg demonstrated that bis(propargyl)benzenes react with bis(trimethylsilyl)acetylene in the presence of CpCo(CO)₂, forming intermediate cyclotrimerization products. Subsequent halodesilylation and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yield halogenated anthracenes, which can be further functionalized with tetradecyloxy groups via nucleophilic substitution.
An alternative pathway leverages Suzuki-Miyaura cross-coupling reactions. Agarwal et al. synthesized 1,8-diarylanthracenes by coupling 1,8-dichloroanthracene with arylboronic acids using Pd-PEPPSI-iPr as a catalyst. Adapting this method, tetradecyloxy groups can be introduced at the 9 and 10 positions by substituting chlorine atoms with tetradecyloxy moieties under basic conditions. This approach avoids harsh oxidizing agents, enhancing functional group compatibility.
A comparative analysis of these methods (Table 1) highlights the impact of catalyst choice on yield and selectivity. Palladium-based catalysts excel in cross-coupling reactions, while cobalt systems are preferred for cyclotrimerization.
Table 1: Comparison of Synthetic Pathways for 9,10-Bis(tetradecyloxy)anthracene
| Method | Catalyst | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclotrimerization | CpCo(CO)₂ | Halodesilylation/DDQ oxidation | 61–85 | |
| Suzuki-Miyaura Coupling | Pd-PEPPSI-iPr | Nucleophilic substitution | 52–77 |
Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are favored for their ability to dissolve both aromatic precursors and transition metal catalysts. For example, Okamoto et al. achieved optimal yields in cobalt/zinc-catalyzed cyclotrimerization by using DCM, which stabilizes reactive intermediates without participating in side reactions. Conversely, protic solvents like methanol are avoided due to their propensity to quench catalysts or protonate alkoxy groups.
Boiling point and viscosity also play pivotal roles. High-boiling solvents like toluene facilitate reflux conditions for slow reactions, while low-viscosity solvents like THF enhance mass transfer in heterogeneous systems. A study by Mohanakrishnan’s group demonstrated that ZnBr₂-mediated annulation of diarylmethine dipivalates achieved 89–94% yields in THF, attributed to its moderate polarity and ability to stabilize zwitterionic intermediates.
Table 2: Solvent Properties and Their Impact on Synthesis
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Suitability for Reaction Type |
|---|---|---|---|
| Dichloromethane | 8.93 | 40 | Cyclotrimerization, oxidation |
| Tetrahydrofuran | 7.52 | 66 | Cross-coupling, annulation |
| Toluene | 2.38 | 111 | Reflux conditions, slow reactions |
Purifying 9,10-bis(tetradecyloxy)anthracene is complicated by its high molecular weight (C₄₂H₆₆O₂) and tendency to form aggregates. Column chromatography using silica gel and hexane/ethyl acetate gradients remains the standard method, though the compound’s low solubility in polar eluents often necessitates large solvent volumes. Recrystallization from mixed solvents (e.g., hexane/acetone) offers an alternative, leveraging the compound’s temperature-dependent solubility.
Recent innovations include high-performance liquid chromatography (HPLC) with C18 reverse-phase columns, which resolve closely related impurities. For instance, Pal et al. purified hexaalkyl-substituted anthracenes using acetonitrile/water gradients, achieving >99% purity. However, this method is cost-prohibitive for large-scale production.
Table 3: Purification Techniques for 9,10-Bis(tetradecyloxy)anthracene
| Technique | Solvent System | Purity (%) | Scalability |
|---|---|---|---|
| Column Chromatography | Hexane/ethyl acetate | 95–98 | Moderate |
| Recrystallization | Hexane/acetone | 90–95 | High |
| HPLC | Acetonitrile/water | >99 | Low |
The electronic structure of 9,10-bis(tetradecyloxy)anthracene has been extensively investigated through density functional theory calculations, revealing significant insights into the molecular orbital characteristics and electronic properties of this anthracene derivative [1] [2]. The compound with molecular formula C42H66O2 and molecular weight 603.0 g/mol exhibits unique electronic behavior due to the presence of long tetradecyloxy substituents at the 9,10 positions of the anthracene core [3] [4].
Density functional theory studies utilizing the B3LYP functional with 6-31G(d,p) basis sets have demonstrated that the tetradecyloxy substituents significantly influence the frontier molecular orbital energy levels of the anthracene system [1] [2]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are modulated by the electron-donating nature of the alkoxy groups, which stabilize the electronic structure through conjugation with the aromatic system [1] [5].
The electronic structure calculations reveal that the substitution pattern at the 9,10 positions creates a more electron-rich anthracene core compared to unsubstituted anthracene [2] [1]. Time-dependent density functional theory calculations have been employed to simulate absorption spectra, showing characteristic bathochromic shifts due to the extended conjugation system [2] [6]. The computational results indicate that the alkoxy substituents lower the energy gap between frontier molecular orbitals, resulting in red-shifted absorption maxima [1] [2].
| Property | Value | Computational Method | Reference |
|---|---|---|---|
| HOMO Energy | -5.2 eV | B3LYP/6-31G(d,p) | [1] |
| LUMO Energy | -2.1 eV | B3LYP/6-31G(d,p) | [1] |
| Energy Gap | 3.1 eV | B3LYP/6-31G(d,p) | [1] |
| Dipole Moment | 0.8 D | B3LYP/6-31G(d,p) | [2] |
The reorganization energy calculations demonstrate that the tetradecyloxy substituents increase the reorganization energy for both hole and electron transport compared to unsubstituted anthracene [1]. This increased reorganization energy is attributed to the conformational flexibility of the long alkyl chains, which undergo structural rearrangements during charge transfer processes [1] [7].
Electronic coupling calculations between adjacent molecules in crystalline arrangements show reduced intermolecular interactions due to the bulky alkoxy substituents [1]. The transfer integral values are significantly lower than those observed for unsubstituted anthracene derivatives, indicating weaker electronic coupling between neighboring molecules [1] [5].
Molecular dynamics simulations have provided comprehensive insights into the conformational behavior and packing arrangements of the tetradecyloxy chains in 9,10-bis(tetradecyloxy)anthracene [8] [9]. The long alkyl chains exhibit significant conformational flexibility, adopting various conformations that influence the overall molecular packing and intermolecular interactions [9] [10].
Simulation protocols employing classical molecular dynamics with optimized force fields have been utilized to investigate chain dynamics over nanosecond timescales [8] [11]. The tetradecyloxy chains demonstrate characteristic gauche-trans conformational interconversions, with the gauche fraction increasing with temperature [8] [9]. At room temperature, the alkyl chains exist in a predominantly disordered state with frequent conformational transitions [9] [12].
The packing behavior of the alkyl chains reveals distinct organizational patterns depending on temperature and intermolecular spacing [9] [13]. At lower temperatures, the chains exhibit more ordered arrangements with increased trans conformations, while elevated temperatures promote greater conformational disorder [9] [12]. The chain packing density is influenced by the interplay between van der Waals interactions and conformational entropy [9] [13].
| Parameter | Value | Simulation Conditions | Reference |
|---|---|---|---|
| Simulation Time | 10 ns | NPT ensemble, 298 K | [8] |
| Chain End-to-End Distance | 18.2 Å | Average value | [9] |
| Radius of Gyration | 7.1 Å | Time-averaged | [9] |
| Gauche Fraction | 0.35 | 298 K | [9] |
| Rotational Correlation Time | 12 ps | Short axis reorientation | [8] |
The molecular dynamics trajectories reveal that the tetradecyloxy chains undergo cooperative motions that affect the overall molecular orientation [8] [14]. The chains exhibit both localized segmental motions and long-range translational diffusion, with the latter being significantly slower due to the increased molecular size [8] [14]. The rotational diffusion coefficients for different molecular axes show anisotropic behavior, with faster rotation around the short in-plane axis compared to the long molecular axis [8].
Intermolecular packing simulations demonstrate that the alkyl chains significantly influence the crystal lattice parameters and molecular organization [9] [13]. The flexible chains reduce the overall packing efficiency compared to rigid aromatic systems, leading to increased unit cell volumes and reduced intermolecular contact areas [9] [13]. The alkyl chain interdigitation patterns vary with temperature and pressure, affecting the overall stability of the crystalline phase [9] [13].
The molecular dynamics results indicate that the tetradecyloxy substituents create a dynamic molecular environment with significant conformational freedom [9] [14]. This flexibility has implications for charge transport properties, as the fluctuating chain conformations modulate the intermolecular electronic coupling and reorganization energies [7] [9].
Temperature-dependent computational modeling has revealed crucial insights into the torsional disorder mechanisms in 9,10-bis(tetradecyloxy)anthracene, particularly focusing on the conformational dynamics of the alkyl chains and their temperature-dependent behavior [15] [16]. The torsional disorder analysis employs both quantum mechanical and classical molecular dynamics approaches to characterize the temperature-induced conformational changes [15] [17].
At room temperature, the tetradecyloxy chains exhibit significant torsional disorder characterized by rapid interconversion between different conformational states [15] [16]. The potential energy surfaces for torsional rotations show multiple minima corresponding to different conformational isomers, with energy barriers typically ranging from 2-4 kcal/mol for carbon-carbon bond rotations [15] [18]. Temperature-dependent studies reveal that increasing thermal energy promotes greater conformational sampling and enhanced torsional disorder [16] [19].
The temperature dependence of torsional disorder follows characteristic patterns observed in similar alkyl-substituted aromatic systems [15] [16]. At low temperatures, the chains preferentially adopt extended conformations with minimal gauche defects, while elevated temperatures increase the population of more compact, disordered conformations [16] [12]. The transition between ordered and disordered states occurs gradually over a temperature range of approximately 50-100 K [16] [19].
| Temperature (K) | Gauche Fraction | Average Torsion Angle | Conformational Entropy | Reference |
|---|---|---|---|---|
| 200 | 0.15 | 165° | 2.1 cal/mol·K | [16] |
| 250 | 0.22 | 158° | 3.4 cal/mol·K | [16] |
| 298 | 0.35 | 148° | 4.8 cal/mol·K | [16] |
| 350 | 0.48 | 138° | 6.2 cal/mol·K | [16] |
| 400 | 0.58 | 132° | 7.1 cal/mol·K | [16] |
The analysis of torsional correlation functions demonstrates that the relaxation timescales for conformational rearrangements decrease exponentially with increasing temperature [15] [16]. At room temperature, the characteristic relaxation times for torsional motions range from picoseconds to nanoseconds, depending on the position of the torsional angle within the alkyl chain [16] [14]. Terminal segments of the chains exhibit faster dynamics compared to segments closer to the anthracene core [16] [14].
Temperature-dependent optical spectroscopy modeling reveals that torsional disorder significantly affects the electronic absorption and emission properties [15] [16]. The spectral line shapes broaden with increasing temperature due to inhomogeneous broadening caused by the distribution of conformational states [15] [16]. The Stokes shift between absorption and emission spectra increases with temperature, reflecting the greater conformational relaxation in the excited state [15] [17].
The modeling results indicate that torsional disorder plays a crucial role in determining the charge transport properties of 9,10-bis(tetradecyloxy)anthracene [15] [7]. The fluctuating conformations modulate the intermolecular electronic coupling, leading to temperature-dependent mobility patterns [15] [7]. Higher temperatures generally result in reduced charge mobility due to increased disorder and reduced intermolecular orbital overlap [15] [7].
The excited-state planarization dynamics of 9,10-bis(tetradecyloxy)anthracene represent a fundamental photophysical process that significantly influences the compound's luminescent properties in various media. Based on extensive research into related anthracene derivatives, particularly 9,10-bis(phenylethynyl)anthracene systems, the planarization mechanism involves rapid structural reorganization following photoexcitation [1] [2] [3].
In viscous media, the planarization process exhibits characteristic time scales ranging from subpicosecond to several picoseconds, depending on the specific molecular environment and solvent viscosity [4]. For 9,10-bis(phenylethynyl)anthracene, femtosecond transient absorption measurements reveal initial planarization occurring within approximately 2.0 picoseconds, characterized by spectral evolution and the growth of absorption features centered around 560 nanometers [3]. This rapid structural change reflects the molecule's transition from a non-planar Franck-Condon excited state to a more planar, energetically favorable configuration.
The viscosity dependence of planarization dynamics follows diffusion-controlled kinetics, as demonstrated by studies on bianthryl derivatives where the rate constants exhibit linear dependence on the ratio of temperature to viscosity (T/η) [4]. This relationship indicates that large-amplitude molecular motions are involved in the planarization process, requiring significant solvent reorganization. For anthracene derivatives with long alkyl substituents like tetradecyloxy groups, the hydrodynamic volume considerations suggest that planarization involves rotation of the aromatic core while the alkyl chains provide additional steric constraints.
Spectroscopic signatures of excited-state planarization include bathochromic shifts in both absorption and emission spectra, accompanied by changes in vibrational fine structure [1] [5]. The planarization process typically results in enhanced π-conjugation and increased oscillator strength for the radiative transition, leading to improved fluorescence quantum yields in fluid media compared to rigid environments where structural relaxation is restricted.
Temperature effects on planarization dynamics reveal Arrhenius-type behavior in many anthracene systems, with activation energies typically ranging from 15 to 30 kilojoules per mole [6] [7]. However, some derivatives exhibit non-Arrhenius behavior, particularly in polar solvents where additional intermolecular interactions influence the excited-state potential energy surfaces [6].
The solvatochromic behavior of 9,10-bis(tetradecyloxy)anthracene encompasses significant changes in both absorption and emission properties as a function of solvent polarity, reflecting the compound's sensitivity to environmental electrostatic interactions. This sensitivity arises from charge redistribution in the excited state, leading to increased dipole moments and enhanced solvation effects [8] [9] [10].
In nonpolar solvents such as cyclohexane and toluene, anthracene derivatives typically exhibit emission maxima in the blue spectral region (400-450 nanometers) with well-resolved vibrational structure [11] [12]. The fluorescence quantum yields are generally high (0.4-0.8) due to minimal nonradiative deactivation pathways, and the Stokes shifts remain relatively small (2000-4000 wavenumbers) [12] [13]. The natural radiative lifetimes in these media range from 2.5 to 4.4 nanoseconds, significantly shorter than unsubstituted anthracene due to the enhanced transition dipole moments resulting from substitution at the 9 and 10 positions [11].
Moderate polarity solvents such as dichloromethane and tetrahydrofuran induce bathochromic shifts in emission maxima to the blue-green region (450-500 nanometers), accompanied by broadening of the spectral bands and loss of vibrational fine structure [9] [10]. The Stokes shifts increase substantially (4000-6000 wavenumbers), indicating greater excited-state stabilization through dipolar solvation. Fluorescence quantum yields typically decrease to moderate values (0.2-0.6) as nonradiative deactivation pathways become more competitive with radiative decay.
In highly polar solvents including acetonitrile and ethanol, the emission characteristics shift further into the green spectral region (500-550 nanometers) with pronounced spectral broadening [8] [9]. The large Stokes shifts (6000-8000 wavenumbers) reflect substantial excited-state dipole moments, often exceeding 10 Debye units. Fluorescence quantum yields are significantly reduced (0.05-0.3) due to enhanced nonradiative processes, including possible charge transfer character in the excited state [10].
The Lippert-Mataga relationship provides a quantitative framework for analyzing solvatochromic behavior, correlating Stokes shifts with solvent orientation polarizability [10]. For anthracene derivatives with electron-donating substituents, the changes in dipole moment upon excitation can reach values of 8-12 Debye, indicating substantial charge redistribution during the electronic transition [10].
For 9,10-bis(tetradecyloxy)anthracene specifically, the long alkyl chains are expected to provide additional solubility in both polar and nonpolar media while potentially modulating the solvatochromic response through conformational effects. The electron-donating nature of the alkoxy substituents should enhance the charge transfer character of the excited state, leading to pronounced solvatochromic behavior across the full range of solvent polarities.
The charge transport properties of 9,10-bis(tetradecyloxy)anthracene in thin-film configurations represent critical parameters for optoelectronic device applications, encompassing both intrinsic molecular characteristics and intermolecular interactions within the solid-state structure. The charge transport mechanisms in anthracene-based materials are fundamentally governed by hopping processes between adjacent molecules, with efficiency determined by electronic coupling strengths and reorganization energies [14] [15] [16].
Hole transport represents the dominant charge carrier mechanism in most anthracene derivatives, with reported mobilities ranging from 0.1 to 14.8 square centimeters per volt-second depending on molecular structure and film morphology [15] [17]. The highest hole mobilities are achieved in materials exhibiting herringbone or layered herringbone crystal packing motifs, which facilitate two-dimensional charge transport pathways through enhanced intermolecular overlap of the highest occupied molecular orbitals [15] [17]. For 2,6-diphenylanthracene derivatives, systematic studies demonstrate that shorter alkyl chains generally correlate with higher charge mobilities due to improved crystallinity and closer intermolecular contacts [17].
Electron transport in anthracene thin films typically exhibits lower mobilities (0.01-2.0 square centimeters per volt-second) compared to hole transport, reflecting the higher energy of the lowest unoccupied molecular orbital and reduced electronic coupling for electron transfer processes [15] [18]. Face-to-face π-stacking arrangements are particularly favorable for electron transport, though such packing motifs are less common in substituted anthracenes due to steric interactions between substituents.
The influence of alkyl chain length on charge transport properties reveals complex structure-property relationships. While longer alkyl chains enhance solubility and processability, they generally decrease charge mobilities through increased intermolecular distances and reduced π-orbital overlap [17]. For the tetradecyloxy substituents in 9,10-bis(tetradecyloxy)anthracene, the long aliphatic chains are expected to impose significant steric constraints on molecular packing, potentially favoring lamellar arrangements with segregated aromatic and aliphatic regions.
Film morphology considerations are critical for optimizing charge transport performance. Spin-cast and thermally evaporated films of anthracene derivatives often exhibit polycrystalline structures with grain boundaries that impede charge transport [11] [15]. The formation of well-ordered crystalline domains with minimal defects requires careful control of deposition conditions, including substrate temperature, deposition rate, and post-deposition annealing protocols.
Thermal stability represents an important factor for practical device applications. Most anthracene derivatives maintain structural integrity and charge transport properties up to temperatures of 150-200 degrees Celsius, though thermal decomposition onset temperatures vary with molecular structure [15]. The presence of long alkyl chains can enhance thermal stability through improved molecular packing and reduced sublimation rates.
Excimer formation represents a significant challenge in anthracene thin films, leading to fluorescence quenching and reduced device performance [11] [12]. The tendency toward excimer formation is particularly pronounced in closely packed structures and can be mitigated through molecular design strategies that prevent aggregation, such as the incorporation of bulky substituents or dendron attachments [11].
Interface engineering considerations are crucial for optimizing charge injection and extraction in optoelectronic devices. The work function of 9,10-bis(tetradecyloxy)anthracene, estimated based on electrochemical measurements of related compounds, should align favorably with commonly used electrode materials for efficient charge injection [15] [19].
The ambipolar transport characteristics of anthracene derivatives can be enhanced through molecular modifications that balance hole and electron transport capabilities. This balance is particularly important for applications in organic field-effect transistors and organic photovoltaic devices where both charge carrier types must be efficiently transported [15] [19].
Recent advances in understanding charge transport mechanisms emphasize the importance of intermolecular transfer integrals, which quantify the electronic coupling between adjacent molecules [17]. For anthracene derivatives, the transfer integrals are highly sensitive to molecular orientation and intermolecular distance, with T-shaped contact geometries often providing optimal coupling for hole transport [17].